4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide
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Overview
Description
4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide is a compound belonging to the class of thioethers. It is characterized by the presence of a cyano group, a methoxy group, and a tetrahydrothiopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. Common methods include:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the methoxy group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzymatic activities and cellular processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-15(6-8-20-9-7-15)11-17-14(18)13-4-2-12(10-16)3-5-13/h2-5H,6-9,11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXFFZPTYORENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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